molecular formula C8H15NO3 B112760 N-Acetyl-D-norleucine CAS No. 54896-21-8

N-Acetyl-D-norleucine

Cat. No.: B112760
CAS No.: 54896-21-8
M. Wt: 173.21 g/mol
InChI Key: JDMCEGLQFSOMQH-SSDOTTSWSA-N
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Description

N-Acetyl-D-norleucine is a derivative of the amino acid D-norleucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the amino acid. This compound is a white solid that is soluble in water and organic solvents. It is stable under acidic and neutral conditions but can hydrolyze under alkaline conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetyl-D-norleucine can be synthesized through two primary methods:

Industrial Production Methods

Industrial production of this compound typically involves the acetylation of D-norleucine using acetic anhydride. The reaction is carried out in a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography .

Mechanism of Action

N-Acetyl-D-norleucine exerts its effects by being taken up into cells through specific transporters. It is believed to act as a prodrug for D-norleucine, which then enters metabolic pathways and exerts its effects through its metabolic products. The compound is taken up by organic anion transporters and monocarboxylate transporters, bypassing the rate-limiting step in the activation of leucine-mediated signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and its ability to be taken up by specific transporters, which makes it a valuable compound for studying metabolic pathways and for potential therapeutic applications .

Properties

IUPAC Name

(2R)-2-acetamidohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDMCEGLQFSOMQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H](C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031698
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54896-21-8
Record name N-Acetyl-D-norleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054896218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-D-norleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYL-D-NORLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99UH0ZG4JV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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